molecular formula C21H19NaO11 B15352675 Naringenin 7-O-b-D-Glucuronide Sodium Salt (Mixture of Diastereomers)

Naringenin 7-O-b-D-Glucuronide Sodium Salt (Mixture of Diastereomers)

Cat. No.: B15352675
M. Wt: 470.4 g/mol
InChI Key: SPTAZEUYKHQRKO-CCSRXLMKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Naringenin 7-O-b-D-Glucuronide Sodium Salt (Mixture of Diastereomers) is a chemical compound derived from naringenin, a flavonoid commonly found in citrus fruits. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties. It is often used in scientific research to study its biological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naringenin 7-O-b-D-Glucuronide Sodium Salt typically involves the glucuronidation of naringenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses specific enzymes, such as UDP-glucuronosyltransferase, to transfer glucuronic acid to naringenin. Chemical methods may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic reactions or chemical synthesis processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production often requires optimization of reaction conditions to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Naringenin 7-O-b-D-Glucuronide Sodium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents under specific conditions.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced naringenin derivatives.

  • Substitution: Introduction of various functional groups leading to different derivatives.

Scientific Research Applications

Naringenin 7-O-b-D-Glucuronide Sodium Salt is widely used in scientific research due to its biological activities. It has applications in:

  • Chemistry: Studying the structure-activity relationships of flavonoids.

  • Biology: Investigating the antioxidant and anti-inflammatory properties of flavonoids.

  • Medicine: Exploring potential therapeutic uses in cancer treatment and other diseases.

  • Industry: Developing natural antioxidants and anti-inflammatory agents for use in food and cosmetics.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

  • Quercetin glucuronides

  • Kaempferol glucuronides

  • Myricetin glucuronides

  • Genistein glucuronides

This compound's unique properties and applications make it a valuable subject of study in various scientific fields. Its potential therapeutic benefits and industrial uses continue to drive research and development efforts.

Properties

Molecular Formula

C21H19NaO11

Molecular Weight

470.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C21H20O11.Na/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29;/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29);/q;+1/p-1/t13?,16-,17-,18+,19-,21+;/m0./s1

InChI Key

SPTAZEUYKHQRKO-CCSRXLMKSA-M

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)C4=CC=C(C=C4)O.[Na+]

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C4=CC=C(C=C4)O.[Na+]

Origin of Product

United States

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